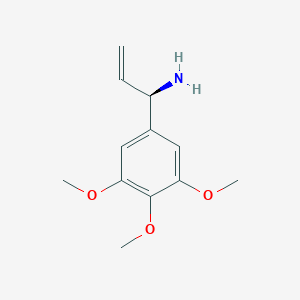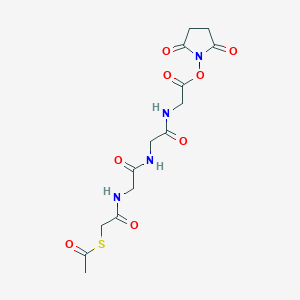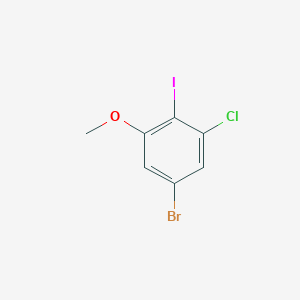![molecular formula C55H77N5O10 B13036098 methyl (2R,3R)-2-[[(2S,3R)-3-[(9S)-9-[[(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylbutanoyl]amino]-3-methoxy-5,10-dimethyl-4-(methylamino)-8-oxoundecanoyl]pyrrolidin-2-yl]-propanoylamino]-3-methoxy-2-methyl-3-phenylpropanoate](/img/structure/B13036098.png)
methyl (2R,3R)-2-[[(2S,3R)-3-[(9S)-9-[[(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylbutanoyl]amino]-3-methoxy-5,10-dimethyl-4-(methylamino)-8-oxoundecanoyl]pyrrolidin-2-yl]-propanoylamino]-3-methoxy-2-methyl-3-phenylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2R,3R)-2-[[(2S,3R)-3-[(9S)-9-[[(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylbutanoyl]amino]-3-methoxy-5,10-dimethyl-4-(methylamino)-8-oxoundecanoyl]pyrrolidin-2-yl]-propanoylamino]-3-methoxy-2-methyl-3-phenylpropanoate is a complex organic compound with a highly intricate structure This compound is characterized by multiple chiral centers, making it an interesting subject for stereochemical studies
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups and stereochemistry. Common synthetic routes may include:
Formation of the Fluorenylmethoxycarbonyl (Fmoc) Group: This step involves the protection of the amino group using Fmoc chloride under basic conditions.
Peptide Coupling:
Introduction of Methoxy Groups: Methoxylation reactions using methanol and acid catalysts.
Chiral Centers Formation: Use of chiral catalysts or chiral auxiliaries to ensure the correct stereochemistry at each chiral center.
Industrial Production Methods
Industrial production of such compounds often relies on automated peptide synthesizers and large-scale chromatography for purification. The use of solid-phase synthesis can also be advantageous for handling complex molecules.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions at the methoxy or methylamino groups.
Reduction: Reduction of the ester groups to alcohols using reagents like LiAlH4.
Substitution: Nucleophilic substitution reactions at the ester or amide groups.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: LiAlH4, NaBH4
Coupling Reagents: EDCI, DCC
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry
Stereochemical Studies: The compound’s multiple chiral centers make it a valuable subject for studying stereochemistry and chiral resolution techniques.
Reaction Mechanisms: Understanding the reactivity of its functional groups can provide insights into reaction mechanisms.
Biology
Peptide Research: As a complex peptide, it can be used in studies related to protein folding and peptide interactions.
Enzyme Inhibition: Potential use as an enzyme inhibitor due to its structural complexity.
Medicine
Drug Development: Its unique structure may serve as a lead compound for developing new pharmaceuticals.
Biological Activity: Studies on its biological activity can reveal potential therapeutic applications.
Industry
Material Science:
Catalysis: Use as a catalyst or catalyst precursor in organic synthesis.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: Inhibition or activation of enzymes through binding to active sites.
Receptor Interaction: Interaction with cellular receptors to modulate signaling pathways.
Protein-Protein Interactions: Disruption or stabilization of protein-protein interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Protected Peptides: Compounds with similar Fmoc-protected amino groups.
Methoxy-Substituted Peptides: Peptides with methoxy groups at various positions.
Complex Amides and Esters: Molecules with similar amide and ester functionalities.
Propriétés
Formule moléculaire |
C55H77N5O10 |
|---|---|
Poids moléculaire |
968.2 g/mol |
Nom IUPAC |
methyl (2R,3R)-2-[[(2S,3R)-3-[(9S)-9-[[(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylbutanoyl]amino]-3-methoxy-5,10-dimethyl-4-(methylamino)-8-oxoundecanoyl]pyrrolidin-2-yl]-propanoylamino]-3-methoxy-2-methyl-3-phenylpropanoate |
InChI |
InChI=1S/C55H77N5O10/c1-13-46(63)60(55(7,53(65)69-12)50(68-11)36-21-15-14-16-22-36)51-41(29-30-57-51)44(62)31-45(67-10)48(56-8)35(6)27-28-43(61)47(33(2)3)58-52(64)49(34(4)5)59(9)54(66)70-32-42-39-25-19-17-23-37(39)38-24-18-20-26-40(38)42/h14-26,33-35,41-42,45,47-51,56-57H,13,27-32H2,1-12H3,(H,58,64)/t35?,41-,45?,47-,48?,49-,50+,51-,55+/m0/s1 |
Clé InChI |
MIKWVPNNGOTBMJ-ACTIPQEYSA-N |
SMILES isomérique |
CCC(=O)N([C@H]1[C@@H](CCN1)C(=O)CC(C(C(C)CCC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC)OC)[C@](C)([C@@H](C5=CC=CC=C5)OC)C(=O)OC |
SMILES canonique |
CCC(=O)N(C1C(CCN1)C(=O)CC(C(C(C)CCC(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC)OC)C(C)(C(C5=CC=CC=C5)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


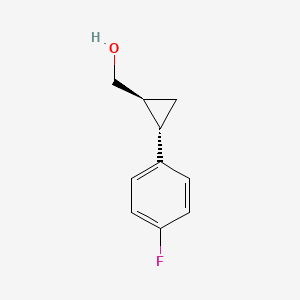
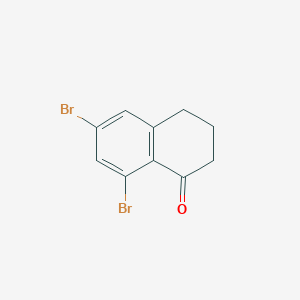
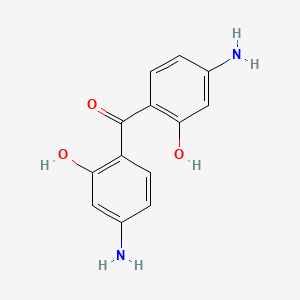
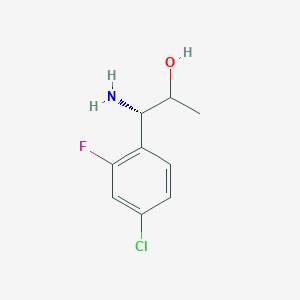


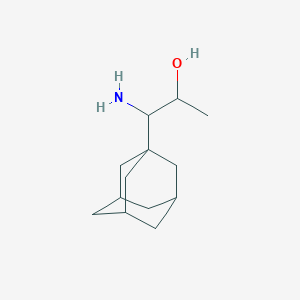
![Tert-butyl 7-amino-9-benzyl-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13036044.png)


